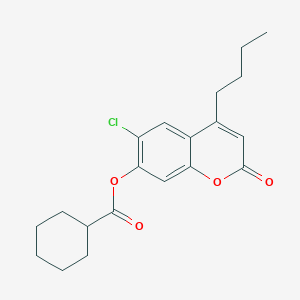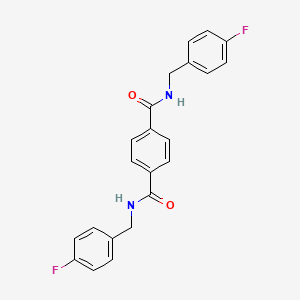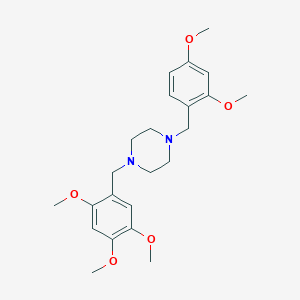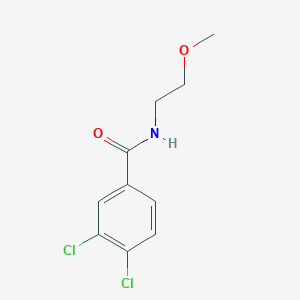
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes involved in various cellular processes. It has been reported to inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. This compound has also been shown to induce apoptosis in cancer cells by regulating the expression of genes involved in cell cycle control.
Biochemical and Physiological Effects:
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. In addition, it has been reported to have antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments include its ease of synthesis, good yield and purity, and potential applications in various fields of scientific research. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to fully elucidate its biological activity.
Future Directions
There are several future directions for the research on 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. These include:
1. Investigating the mechanism of action of this compound and its potential targets in various cellular processes.
2. Studying the potential use of this compound as a fluorescent probe for the detection of metal ions in biological samples.
3. Exploring the potential applications of this compound in the development of new antibacterial, antifungal, antitumor, and anti-inflammatory agents.
4. Investigating the potential use of this compound as a neuroprotective agent against oxidative stress-induced damage.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential use as a therapeutic agent.
In conclusion, 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis, good yield and purity, and potential biological activity make it an attractive compound for further studies. However, more research is needed to fully elucidate its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves the reaction between 7-hydroxycoumarin and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is obtained in good yield and purity.
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOICMEJKOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
